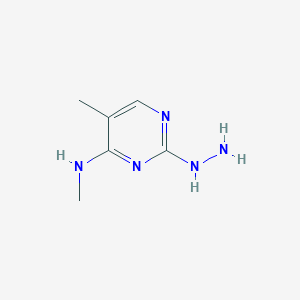
2-(Bromomethyl)-6-methoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group at the second position and a methoxy group at the sixth position of the tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran typically involves the bromination of 6-methoxytetrahydro-2H-pyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted tetrahydropyran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 6-methoxytetrahydro-2H-pyran.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)-6-methoxytetrahydro-2H-pyran: Features a methoxymethyl group in place of the bromomethyl group.
Uniqueness
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or methoxy counterparts. This reactivity makes it a valuable intermediate for various chemical transformations and applications in different fields .
Propriétés
Numéro CAS |
402751-59-1 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-methoxyoxane |
InChI |
InChI=1S/C7H13BrO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-5H2,1H3 |
Clé InChI |
DPHKMNNZFJBVDM-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(O1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


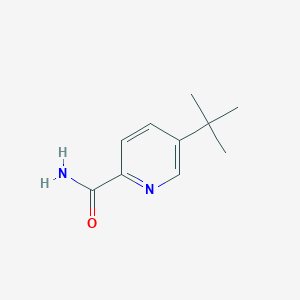
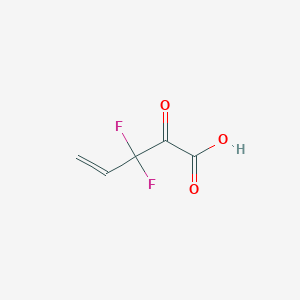
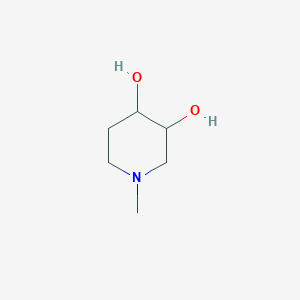
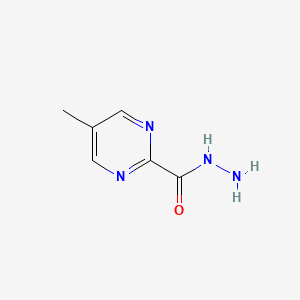
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)


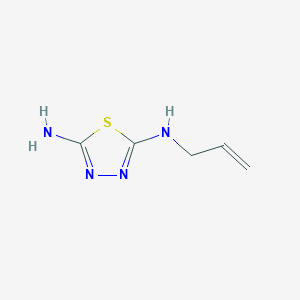
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)


